molecular formula C8H10N4OS B7111616 N-(1H-imidazol-2-ylmethyl)-3-methoxy-1,2-thiazol-4-amine

N-(1H-imidazol-2-ylmethyl)-3-methoxy-1,2-thiazol-4-amine

Cat. No.: B7111616
M. Wt: 210.26 g/mol
InChI Key: FGTOQDRMDGUWOW-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-3-methoxy-1,2-thiazol-4-amine is a heterocyclic compound that features both imidazole and thiazole rings. These structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. The presence of these rings in a single molecule often imparts unique chemical and biological properties.

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-3-methoxy-1,2-thiazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c1-13-8-6(5-14-12-8)11-4-7-9-2-3-10-7/h2-3,5,11H,4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTOQDRMDGUWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC=C1NCC2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-3-methoxy-1,2-thiazol-4-amine typically involves multi-step reactions that include the formation of both the imidazole and thiazole rings. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the thiazole ring . The reaction conditions often require the use of catalysts such as nickel or other transition metals, and the reactions are typically carried out under mild conditions to ensure the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The scalability of the synthesis is crucial for its application in various industries, including pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-3-methoxy-1,2-thiazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the imidazole or thiazole rings, leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-3-methoxy-1,2-thiazol-4-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. The thiazole ring can interact with various biological macromolecules, influencing their function. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects .

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